(Difluoromethoxy)benzene
Overview
Description
(Difluoromethoxy)benzene is a chemical compound that is part of the aryl difluoromethyl ether family. It is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a benzene ring. This functional group is of interest due to its chemical stability and potential for creating diverse chemical structures and reactions.
Synthesis Analysis
The synthesis of compounds related to (difluoromethoxy)benzene can involve various methods. For instance, the synthesis of dibenzo[g,p]chrysenes, which are structurally more complex than (difluoromethoxy)benzene, can be achieved through a domino Friedel-Crafts-type cyclization of 1,1-difluoroethenes bearing two biaryl groups . Additionally, the synthesis of aryl difluoromethyl ethers, which are closely related to (difluoromethoxy)benzene, can be performed using difluorocarbene generated from the hydrolysis of chlorodifluoromethane .
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to (difluoromethoxy)benzene have been studied using techniques such as gas electron diffraction and quantum chemical calculations. For example, 4-fluoro(trifluoromethoxy)benzene has been investigated, revealing a perpendicular conformation of the C-O-C plane relative to the benzene ring . This suggests that (difluoromethoxy)benzene may also exhibit interesting conformational properties due to the presence of the difluoromethoxy group.
Chemical Reactions Analysis
Chemical reactions involving (difluoromethoxy)benzene derivatives can be quite diverse. The electrochemical fluorination of trifluoromethyl-substituted benzenes, which are structurally related to (difluoromethoxy)benzene, leads to the formation of perfluorocyclohexane derivatives . Visible-light-induced difluoroalkylation is another example of a reaction that can be applied to compounds with a vinyl group attached to a benzene ring, potentially applicable to (difluoromethoxy)benzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of (difluoromethoxy)benzene derivatives can be influenced by the presence of the difluoromethoxy group. For instance, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes exhibit violet fluorescence in the solid state, indicating that the difluoromethoxy group can affect the photophysical properties of the compound . The stability of the difluoro substituents is also a point of discussion, as it can be compared with the analogous trifluoro substituents, which are known for their high chemical stability .
Scientific Research Applications
Ionic Liquid-Benzene Mixtures :
- A study investigated the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene using neutron diffraction. It was found that the presence of benzene significantly alters the ionic liquid structure, particularly in cation-cation interactions (Deetlefs et al., 2005).
Frustrated Lewis Pair Chemistry :
- Research on fluoroborate salts as precatalysts for the C-H borylation of heteroarenes demonstrated that the stability of organotrifluoroborate groups can protect Lewis acidic moieties of frustrated Lewis pair catalysts. This finding has implications in catalysis and molecular activation (Légaré et al., 2016).
Electron Attachment to Halocarbon-Derivatives of Nitro-Benzene :
- A dissociative electron attachment study to halocarbon-derivatives of nitro-benzene, including 1-nitro-3(1122-tetrafluoroethoxy)-benzene, was conducted. This research provides insights into the interactions of electrons with these molecules, revealing efficient capture of thermal electrons (Wnorowska et al., 2014).
Measuring Benzene in Ambient Air :
- An overview of methods for measuring atmospheric benzene highlighted the importance of monitoring benzene levels due to its carcinogenic nature. This research is significant for environmental monitoring and policy formulation (Skov et al., 2001).
Photophysical Properties of Fluorinated Benzene Compounds :
- A study on the effect of perfluorination on photophysical properties synthesized two fluorinated benzene compounds and explored their structures and fluorescence. This research contributes to the understanding of the impact of fluorination on molecular properties (Krebs & Spanggaard, 2002).
Nonlinear Conductance of Di-thiol Benzene :
- Research on electron transport in molecules focused on di-thiol–benzene coupled to Au(111) surfaces, providing insights into the theoretical conductance of molecules in nanotechnology applications (Stokbro et al., 2003).
Polymer Membranes for Benzene Vapor and Water Vapor :
- A study on the permeability, diffusivity, and solubility of benzene and water vapors in silicon- or fluorine-containing polymer membranes has applications in materials science and environmental engineering (Sato et al., 2010).
Safety And Hazards
“(Difluoromethoxy)benzene” should be handled with care to avoid dust formation. It is recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided . Use of personal protective equipment, including chemical impermeable gloves, is advised . The compound should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
difluoromethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVBQQAXGZVBFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196623 | |
Record name | alpha,alpha-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Difluoromethoxy)benzene | |
CAS RN |
458-92-4 | |
Record name | (Difluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha-Difluoroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 458-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | alpha,alpha-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-difluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (Difluoromethoxy)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF5S75R3NF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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